molecular formula C12H9F4NOS B017351 (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol CAS No. 317319-27-0

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

Cat. No.: B017351
CAS No.: 317319-27-0
M. Wt: 291.27 g/mol
InChI Key: SSJKNJYBSHISNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol is a thiazole-derived compound featuring a 3-fluoro-4-(trifluoromethyl)phenyl group at position 2, a methyl group at position 4, and a hydroxymethyl (-CH2OH) moiety at position 5 of the thiazole ring. This structure combines fluorine and trifluoromethyl substituents, which are known to enhance metabolic stability and lipophilicity in pharmaceutical agents . The compound is listed as a discontinued product by CymitQuimica , but it remains available for research purposes through Santa Cruz Biotechnology at 99% purity . It serves as a key intermediate in synthesizing GW-0742, a PPAR-β agonist with neuroprotective properties against diabetic Alzheimer’s disease .

Properties

IUPAC Name

[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKNJYBSHISNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594813
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-27-0
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylthiazole-5-Methanol Precursors

The hydroxymethyl group at position 5 is introduced early in the synthesis to avoid subsequent oxidation or side reactions. In a representative procedure, 2-(4-(trifluoromethyl)phenyl)-4-methylthiazole-5-methanol is synthesized by reacting 4-(trifluoromethyl)benzothioamide with 2-bromo-3-oxobutanoate. The reaction proceeds in anhydrous dichloromethane at 20°C for 6 hours, yielding 85% of the intermediate.

Critical Parameters :

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents like DMF.

  • Temperature Control : Exothermic cyclization requires cooling to 0–5°C to prevent decomposition.

Bromination Strategies for Functional Group Activation

Bromination of the hydroxymethyl group is a pivotal step for further derivatization. Two methods dominate: Appel bromination (CBr4_4/PPh3_3) and N-bromosuccinimide (NBS)-mediated bromination.

Appel Bromination with Carbon Tetrabromide

In a protocol adapted for scalability, (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol (15.0 g, 55.0 mmol) is treated with PPh3_3 (1.1 eq.) and CBr4_4 (1.1 eq.) in dichloromethane at 20°C for 1 hour. The reaction achieves 93% yield, with triphenylphosphine oxide removed via hexane/ethyl acetate (5:1) precipitation.

Advantages :

  • High reproducibility (93% ± 2% across 10 trials).

  • Minimal purification required due to selective oxide precipitation.

N-Bromosuccinimide (NBS)-Mediated Bromination

For substrates sensitive to CBr4_4, NBS in tetrahydrofuran (THF) at 10°C for 45 minutes provides a milder alternative. Using NBS (1.1 eq.) and PPh3_3 (1.1 eq.), the reaction yields 90.5% of the brominated product.

Trade-offs :

  • Lower yield (90.5% vs. 93%) due to competing succinimide byproducts.

  • Requires flash chromatography for purification, increasing time and cost.

Functionalization of the Phenyl Substituent

Introducing the 3-fluoro-4-(trifluoromethyl)phenyl group demands careful regioselectivity to avoid isomerization.

Suzuki-Miyaura Coupling Post-Cyclization

A palladium-catalyzed coupling attaches the phenyl group after thiazole formation. Using 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.1 eq.), Pd(PPh3_3)4_4 (5 mol%), and K2_2CO3_3 in methanol/water (9:1), the reaction achieves 78% yield at 80°C over 12 hours.

Challenges :

  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency.

  • Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Direct Cyclization with Pre-Functionalized Thioamides

An alternative approach synthesizes the phenyl-thiazole bond during Hantzsch cyclization. 3-Fluoro-4-(trifluoromethyl)benzothioamide is reacted with 2-bromo-3-oxobutanoate in THF, yielding 72% of the target thiazole.

Optimization Insights :

  • THF enhances solubility of the electron-deficient thioamide.

  • Extended reaction times (24 hours) improve yield by 15%.

Structural Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H-NMR (CDCl3_3) :

  • δ 8.00 (d, J=8.1J = 8.1 Hz, 2H, aromatic), 7.67 (d, J=8.2J = 8.2 Hz, 2H, aromatic).

  • δ 4.72 (s, 2H, -CH2_2Br), 2.47 (s, 3H, -CH3_3).

13C^{13}C-NMR (CDCl3_3) :

  • 165.0 ppm (C2-thiazole), 153.8 ppm (C4-thiazole).

  • 129.7 ppm (q, J=33J = 33 Hz, -CF3_3).

Mass Spectrometry (MS)

  • ESI-MS: m/z 336, 338 (M+H+^+), confirming brominated derivatives.

Comparative Analysis of Synthetic Routes

Method Yield Purification Complexity Scalability
Appel Bromination93%Low (precipitation)High
NBS Bromination90.5%Moderate (chromatography)Moderate
Suzuki Coupling78%High (HPLC)Low
Direct Cyclization72%Moderate (recrystallization)Moderate

Key Observations :

  • Appel bromination outperforms NBS in yield and simplicity.

  • Direct cyclization avoids post-functionalization but suffers from lower yields .

Chemical Reactions Analysis

Types of Reactions

W-7 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

PPAR Agonism

GW0742 is primarily recognized as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ) . This receptor plays a crucial role in regulating gene expression involved in lipid metabolism, insulin sensitivity, and inflammation. The activation of PPARδ by GW0742 has been linked to:

  • Enhanced Fatty Acid Oxidation : Studies indicate that GW0742 promotes the oxidation of fatty acids in skeletal muscle and adipose tissue, suggesting its potential for managing metabolic disorders such as obesity and type 2 diabetes .
  • Anti-inflammatory Effects : GW0742's activation of PPARδ has been associated with the downregulation of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Research has demonstrated that GW0742 may exert neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate pathways related to neuroinflammation further supports its potential in this area .

Metabolic Disorders

Given its role as a PPARδ agonist, GW0742 is being investigated for its potential use in treating metabolic disorders. Studies have highlighted its effectiveness in improving insulin sensitivity and reducing body weight in animal models of obesity .

Cardiovascular Health

GW0742 has been explored for its cardiovascular benefits, particularly in enhancing lipid profiles and reducing atherosclerosis progression. Its anti-inflammatory properties may contribute to improved vascular health, making it a candidate for cardiovascular disease therapies .

Cancer Research

Emerging evidence suggests that GW0742 may have anticancer properties through its modulation of metabolic pathways in cancer cells. By influencing cell proliferation and apoptosis, GW0742 could be a valuable compound in cancer therapy research .

Case Studies

Study FocusFindingsReference
Metabolic SyndromeGW0742 improved insulin sensitivity and reduced obesity in mice models.
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells.
Cardiovascular BenefitsShowed potential to improve lipid profiles and reduce inflammation in cardiovascular models.
Anticancer ActivityInduced apoptosis in specific cancer cell lines; further studies needed for clinical relevance.

Mechanism of Action

W-7 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. By inhibiting these enzymes, W-7 Hydrochloride disrupts various cellular processes, leading to effects such as apoptosis and muscle relaxation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Fluorinated Phenyl Groups

  • GW-0742 (2-(4-(((2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methyl)thio)-2-methylphenoxy)acetic acid) Derived from the target compound, GW-0742 incorporates a thioether-linked phenoxyacetic acid moiety. It activates PPAR-β, demonstrating neuroprotective effects in preclinical models of neurodegeneration . The trifluoromethyl and fluoro groups enhance its receptor-binding affinity compared to non-fluorinated analogs.
  • Sodelglitazar (317318-84-6)
    A related PPAR agonist, Sodelglitazar shares the thiazole core and fluorophenyl substituents. However, it includes a pyrimidine ring and a propynyl group, broadening its therapeutic applications in metabolic disorders .

Thiazole Derivatives with tert-Butyl Substituents

A series of phenylthiazoles with tert-butyl groups (e.g., compounds 19–24 in ) exhibit antimicrobial activity. For example:

  • Compound 23: (R)-{1-[4-(2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl)pyrimidin-2-yl]pyrrolidin-2-yl}methanol This derivative shows a melting point of 136°C and molecular weight 408 g/mol.

Thiazole-Triazole Hybrids

Compounds 4 and 5 () feature thiazole-triazole scaffolds with fluorophenyl groups. These isostructural materials exhibit planar conformations and similar crystal packing, but the halogen (Cl vs. F) substitution alters electronic properties and solubility .

Structural and Functional Analysis

Table 1: Key Properties of Selected Thiazole Derivatives

Compound Name Molecular Weight (g/mol) Substituents Biological Activity Reference
Target Compound ~323* 3-Fluoro-4-(CF3)phenyl, CH3, CH2OH Intermediate for GW-0742
GW-0742 499.54 Thioether-linked phenoxyacetic acid PPAR-β agonist
Compound 23 (tert-Butyl derivative) 408 4-(tert-Butyl)phenyl, CH3, pyrrolidine Antimicrobial
[5-Methyl-4-(trifluoromethyl)thiazol-2-yl]methanol 211.17 CF3, CH3, CH2OH Not reported

*Estimated based on molecular formula C12H10F4NOS.

Key Observations:

Hydroxymethyl Group : The -CH2OH moiety increases polarity compared to analogs like Sodelglitazar, which may influence solubility and blood-brain barrier penetration .

Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to those in –3, involving halogenation and cyclocondensation reactions, though specific details are absent in the provided data.

Research Implications and Limitations

While the target compound itself lacks direct biological data, its structural analogs highlight the importance of fluorinated thiazoles in drug discovery. Limitations include the discontinued status of the compound and sparse toxicity data.

Biological Activity

The compound (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol, with the molecular formula C₁₂H₉F₄NOS and CAS number 317319-27-0, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₂H₉F₄NOS
Molecular Weight291.27 g/mol
CAS Number317319-27-0
SMILESCc1nc(sc1CO)c2ccc(c(F)c2)C(F)(F)F
IUPAC Name[2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl]methanol

Anticancer Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. In particular, the presence of the trifluoromethyl moiety in related thiazole compounds has been linked to increased cytotoxicity against various cancer cell lines. For example, a study evaluating isoxazole derivatives demonstrated that trifluoromethyl substitution significantly improved anti-cancer activity, with IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7) .

In a comparative analysis of thiazole derivatives, compounds similar to this compound were shown to disrupt microtubule assembly and induce apoptosis in cancer cells . The efficacy of these compounds suggests that they may act as microtubule-destabilizing agents, which is a well-known mechanism in cancer therapeutics.

The proposed mechanism of action for thiazole derivatives like this compound involves interaction with cellular targets that modulate cell cycle progression and apoptosis pathways. Studies utilizing flow cytometry have demonstrated that treatment with these compounds can lead to significant alterations in cell cycle distribution and induction of apoptotic markers such as caspase activation .

Case Studies

  • Study on Anticancer Activity : A recent investigation into a series of thiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxic effects against MCF-7 cells, with lead compounds showing IC₅₀ values significantly lower than their non-trifluoromethylated counterparts .
  • Antimicrobial Efficacy : Research on structurally similar thiazoles indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol?

Methodological Answer : The compound is synthesized via a multi-step process involving:

Thiazole Core Formation : Reacting 3-fluoro-4-(trifluoromethyl)phenyl hydrazine derivatives with α-bromo ketones (e.g., 4-methyl-2-bromoacetylthiazole) in ethanol under reflux, followed by cyclization with thiourea .

Methanol Functionalization : The 5-position of the thiazole ring is functionalized using a hydroxymethyl group via reduction of a carboxylic acid or aldehyde precursor. For example, 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) can be reduced using NaBH₄ in methanol .

Purification : Recrystallization from ethanol-DMF mixtures yields high-purity product (>95%) .

Q. Key Data :

IntermediateCAS RNYieldPurity
Thiazole aldehyde precursor438577-61-850–60%95%
Final product317318-84-660–70%95%

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use DMSO-d₆ for ¹H/¹³C NMR to resolve aromatic protons (δ 7.7–8.3 ppm) and thiazole methyl groups (δ 2.6–2.7 ppm). Assign trifluoromethyl (CF₃) signals at ~δ 120–125 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions at m/z 346.1 (C₁₃H₁₀F₄NOS⁺) with fragmentation patterns confirming the thiazole backbone .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity with retention times ~8.2 min .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, such as PPARδ agonism?

Methodological Answer : The compound’s thiazole-methanol scaffold is a structural analog of GW501516 (Cardarine), a PPARδ agonist . To optimize activity:

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve receptor binding affinity. Evidence shows 4-(trifluoromethyl)phenyl groups enhance metabolic stability .

Linker Optimization : Replace the methanol group with ester or ether moieties to modulate lipophilicity (logP). For example, ester derivatives in showed improved antimicrobial activity (MIC: 2–8 µg/mL).

In Vitro Assays : Use PPARδ luciferase reporter assays (HEK293 cells) to quantify EC₅₀ values. Compare with GW501516 (EC₅₀ = 1 nM) to assess potency .

Data Contradiction Note :
Some studies report reduced activity when the methanol group is replaced with bulkier substituents (e.g., spirocyclic oxadiazoles in ), suggesting steric hindrance at the receptor site.

Q. How do solvent polarity and reaction time affect synthesis yield?

Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) improve cyclization yields (~70%) compared to ethanol (~50%) due to better solubility of intermediates .
  • Reaction Time : Extended reflux (8–12 hrs) for thiazole formation maximizes yield but risks decomposition. Monitor via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3).
  • Catalytic Additives : K₂CO₃ (1.2 eq) accelerates hydrazine condensation, reducing reaction time by 30% .

Q. Key Optimization Table :

ConditionYield (Standard)Yield (Optimized)
Ethanol, 6 hrs50%
DMF, 8 hrs65%70% (with K₂CO₃)

Q. What strategies resolve discrepancies in reported bioactivity data?

Methodological Answer : Contradictions in antimicrobial or receptor-binding data may arise from:

Purity Variability : Impurities >2% (e.g., unreacted aldehyde precursors) can skew bioactivity. Validate purity via HPLC before testing .

Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO for PPARδ) or serum content alter IC₅₀/EC₅₀ values. Standardize protocols using GW501516 as a control .

Solubility Limits : Poor aqueous solubility (logP = 3.5) may underreport activity. Use DMSO stocks ≤0.1% to avoid cytotoxicity .

Q. How is computational modeling used to predict metabolic stability?

Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate bioavailability scores (0.55 for this compound) and identify metabolic soft spots (e.g., methanol oxidation to carboxylic acid).
  • Docking Studies : Molecular docking (AutoDock Vina) into PPARδ (PDB: 3TKM) predicts binding poses. The trifluoromethyl group forms hydrophobic interactions with Leu276 and Val312 .
  • MD Simulations : 100-ns simulations assess conformational stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.